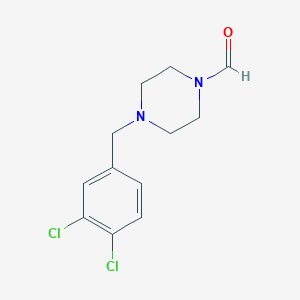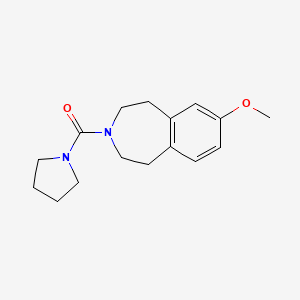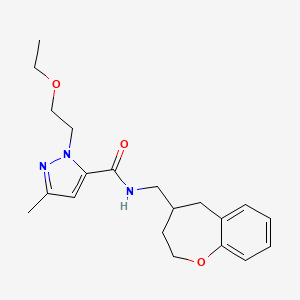![molecular formula C18H27N5 B5667611 N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)
N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of chemicals that have garnered attention for their potential pharmaceutical applications due to their complex molecular structures and interactions. Studies often focus on synthesizing novel compounds, analyzing their structure, understanding their chemical reactions, and characterizing their physical and chemical properties to explore potential therapeutic benefits.
Synthesis Analysis
Synthesis methods for related compounds often involve stepwise chemical reactions, including Michael addition, reductive alkylation, and nucleophilic aromatic substitution. For instance, Bailey et al. (1985) described synthesizing a similar compound through Michael addition followed by reductive alkylation (Bailey et al., 1985). Another method involved a three-step synthesis from camphor derived diamine, emphasizing the role of chiral centers and confirming the structure through various spectroscopic methods (Ciber et al., 2023).
Molecular Structure Analysis
Molecular structure analysis typically employs techniques like NMR, IR spectroscopy, and X-ray diffraction to confirm the synthesized compound's structure. For example, Karczmarzyk and Malinka (2004) detailed the crystal and molecular structures of a related compound, highlighting the monoclinic system and space group details (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions can vary significantly, from those involved in the synthesis process to those that elucidate the compound's reactivity and interaction with various chemical groups. For instance, the synthesis and structure-affinity relationships of IMPY derivatives provided insights into the binding site topography for similar ligands in human Abeta plaques (Cai et al., 2007).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior under different conditions. The study by Naveen et al. (2015) on a related compound's crystal structure offers insights into how physical properties are determined and their implications for the compound's stability and reactivity (Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties analysis encompasses reactivity, stability, and degradation patterns. Studies like that of Montero et al. (2002), which explored the synthesis and pharmacological screening of derivatives for potential opioid and imidazoline receptor activity, help understand how structural modifications affect chemical properties and biological activity (Montero et al., 2002).
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-[2-(1-pyridin-4-ylpiperidin-3-yl)imidazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5/c1-21(2)11-4-13-22-14-10-20-18(22)16-5-3-12-23(15-16)17-6-8-19-9-7-17/h6-10,14,16H,3-5,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORKSQAHJALGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CN=C1C2CCCN(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5667528.png)

![4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate](/img/structure/B5667537.png)

![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)
![1-methyl-4-(5,6,7,8-tetrahydro-3-quinolinylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667564.png)
![1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5667580.png)
![methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5667584.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5667599.png)
![4-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5667607.png)
![1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5667617.png)
